7,8-diethoxy-4-phenyl-2H-chromen-2-one
Description
7,8-Diethoxy-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by ethoxy substituents at positions 7 and 8 of the chromen-2-one scaffold and a phenyl group at position 2. Coumarins are renowned for their diverse biological activities, including anticoagulant, anticancer, and antimicrobial properties . Structural studies using programs like SHELXL () have been critical in elucidating its crystalline properties and molecular conformation.
Properties
Molecular Formula |
C19H18O4 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
7,8-diethoxy-4-phenylchromen-2-one |
InChI |
InChI=1S/C19H18O4/c1-3-21-16-11-10-14-15(13-8-6-5-7-9-13)12-17(20)23-18(14)19(16)22-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
UNYCBLCAXGOHPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7,8-diethoxy-4-phenyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts . The reaction conditions typically include heating the reactants in an acidic medium, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the chromen-2-one core.
Industrial production methods may involve optimizing these reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
7,8-Diethoxy-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromen-2-one derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromen-2-one core, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
7,8-Diethoxy-4-phenyl-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7,8-diethoxy-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or modulate signaling pathways involved in oxidative stress and inflammation . The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Physicochemical Properties
- Lipophilicity : The ethoxy groups in 7,8-diethoxy-4-phenyl-2H-chromen-2-one confer higher logP values compared to hydroxylated analogs (e.g., 7,8-dihydroxy-4-phenyl-2H-chromen-2-one), suggesting improved blood-brain barrier penetration .
- Solubility : Hydroxylated derivatives exhibit greater aqueous solubility due to hydrogen bonding, whereas ethoxy and alkyl-substituted analogs require organic solvents for dissolution .
- Stability: Ethoxy groups reduce susceptibility to oxidative degradation compared to phenolic hydroxyl groups, enhancing shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
